An In-depth Technical Guide to the Chemical Properties of 7-Bromo-2,3-dihydrobenzofuran
An In-depth Technical Guide to the Chemical Properties of 7-Bromo-2,3-dihydrobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-2,3-dihydrobenzofuran is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its dihydrobenzofuran core is recognized as a "privileged structure," frequently appearing in biologically active molecules and natural products.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-Bromo-2,3-dihydrobenzofuran, with a focus on data relevant to researchers in drug discovery and development.
Core Chemical Properties
7-Bromo-2,3-dihydrobenzofuran is a solid at room temperature, appearing as white to light yellow crystals.[3] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇BrO | [4] |
| Molecular Weight | 199.04 g/mol | [4] |
| CAS Number | 206347-30-0 | [4][5] |
| Appearance | White to light yellow solid; Colorless needle-like crystals | [3] |
| Boiling Point | 254.359 °C at 760 mmHg | [4] |
| Density | 1.583 g/cm³ | [4] |
| Melting Point | Not explicitly reported, described as a solid/crystal | [3][6] |
| Solubility | Limited aqueous solubility is expected for the parent compound. | [7] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of 7-Bromo-2,3-dihydrobenzofuran.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the aromatic and dihydrofuran ring protons.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference(s) |
| 7.27 | dd | 1, 8 | Aromatic CH | [5] |
| 7.20 | dd | 1, 7.5 | Aromatic CH | [5] |
| 6.75 | t | 7.8 | Aromatic CH | [5] |
| 4.59 | t | 9 | -OCH₂- | [5] |
| 3.28 | t | 8.8 | -CH₂- | [5] |
| Solvent: DMSO-d₆, Frequency: 500 MHz |
¹³C NMR, IR, and Mass Spectrometry
Synthesis and Reactivity
Experimental Protocol: Synthesis of 7-Bromo-2,3-dihydrobenzofuran
A common synthetic route to 7-Bromo-2,3-dihydrobenzofuran involves an intramolecular cyclization.[5]
Materials:
-
1,3-dibromo-2-(2-bromoethoxy)benzene
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
n-Butyllithium (n-BuLi) solution (2.5 M)
-
Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 1,3-dibromo-2-(2-bromoethoxy)benzene (11.5 g, 32.0 mmol) in a mixture of 115 mL of anhydrous THF and 28 mL of hexane in a dry reaction flask under a nitrogen atmosphere.[5]
-
Cool the reaction mixture to -78 °C.[5]
-
Slowly add 2.5 M n-butyllithium solution (13.0 mL, 32.5 mmol) dropwise over 30 minutes.[5]
-
Maintain the reaction at -78 °C for an additional 30 minutes after the addition is complete.[5]
-
Slowly warm the reaction mixture to 0 °C.[5]
-
Quench the reaction by carefully pouring the mixture into 100 mL of ice water.[5]
-
Extract the aqueous phase with ether (3 x 50 mL).[5]
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate/hexane to yield 7-bromo-2,3-dihydrobenzofuran as colorless needle-like crystals (5.00 g, 78% yield).[5]
Characterization: The structure of the purified product is confirmed by ¹H NMR spectroscopy.[5]
Reactivity
The chemical reactivity of 7-Bromo-2,3-dihydrobenzofuran is primarily centered around the bromine substituent on the aromatic ring. This site is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity makes it a key intermediate for the synthesis of a diverse range of more complex molecules.[7]
Biological Activity and Applications in Drug Discovery
While specific biological activity data for 7-Bromo-2,3-dihydrobenzofuran is not extensively documented, the 2,3-dihydrobenzofuran scaffold is of significant interest in medicinal chemistry.[1][2] Derivatives of this core structure have been investigated for a variety of therapeutic applications, including as anticancer agents and kinase inhibitors.[8][12][13]
For instance, derivatives of 7,9-dibromo-dihydrodibenzofuran have shown potent inhibition of Casein Kinase 2 (CK2), a protein kinase implicated in cancer.[8] The general approach in drug discovery involves using the 7-Bromo-2,3-dihydrobenzofuran as a starting material to synthesize a library of derivatives that can be screened for biological activity against various targets.
Visualizations
Experimental Workflow: Synthesis and Purification
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN - Safety Data Sheet [chemicalbook.com]
- 5. 7-BROMO-2,3-DIHYDRO-1-BENZOFURAN | 206347-30-0 [chemicalbook.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzofuran, 2,3-dihydro- [webbook.nist.gov]
- 10. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
